molecular formula C20H15N5O3S2 B609940 PF-04856264 CAS No. 1235397-05-3

PF-04856264

Numéro de catalogue: B609940
Numéro CAS: 1235397-05-3
Poids moléculaire: 437.5 g/mol
Clé InChI: MKSKJVIBSRUWSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

PF-04856264, also known as 3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a potent and selective inhibitor of the Nav1.7 channel . This channel is a voltage-gated sodium channel predominantly expressed in the peripheral nervous system and has been linked to various pain disorders in humans .

Mode of Action

This compound acts as a state-dependent modulator of Nav1.7, with a binding preference for an inactivated state . It selectively inhibits Nav1.7, with the following pIC50’s ranked in order of potency: hNav1.7 > hNav1.2 > hNav1.1 > hNav1.6 . This selective inhibition of Nav1.7 channels leads to a reduction in pain signaling.

Biochemical Pathways

The Nav1.7 channel plays a vital role in initiating and propagating action potentials in excitable cells and conducting pain signals in primary afferents . By inhibiting Nav1.7, this compound disrupts these processes, leading to a reduction in pain signaling. Additionally, it has been suggested that Nav1.7 inhibitors can regulate intracellular Ca2+ signaling and chondrocyte secretion, affecting chondrocyte biology and the progression of osteoarthritis .

Pharmacokinetics

It has been reported that this compound shows analgesic effects, suggesting it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The inhibition of Nav1.7 by this compound leads to significant improvements in structural joint damage and a reduction in osteoarthritis pain . This suggests that this compound can significantly delay the progression of osteoarthritis .

Méthodes De Préparation

La synthèse de PF-04856264 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Le composé est synthétisé par une série de réactions chimiques qui impliquent l'utilisation de divers réactifs et catalyseurs. La production industrielle de this compound implique généralement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

PF-04856264 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes du composé par un autre atome ou groupe d'atomes.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications en recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le canal Nav1.7. Cette inhibition empêche la transmission des signaux de douleur en bloquant le flux d'ions sodium à travers le canal. Le composé se lie à un site spécifique sur le canal Nav1.7, le stabilisant dans un état inactif et réduisant ainsi son activité .

Applications De Recherche Scientifique

PF-04856264 has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

PF-04856264 est unique en raison de sa haute sélectivité pour le canal Nav1.7 par rapport aux autres inhibiteurs des canaux sodiques. Parmi les composés similaires, on peut citer :

  • PF-05089771
  • PF-06456384 trihydrochlorure
  • PF-04827736
  • PF-06747711
  • PF-04531083
  • PF-04885614
  • PF-05085727

Ces composés ciblent également les canaux sodiques, mais peuvent différer par leur sélectivité, leur puissance et leurs applications thérapeutiques .

Activité Biologique

PF-04856264 is a selective inhibitor of the voltage-gated sodium channel NaV1.7, which plays a significant role in pain signaling and has been studied extensively for its potential as an analgesic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models of pain, and relevant case studies.

This compound selectively inhibits NaV1.7 channels, which are predominantly expressed in peripheral sensory neurons. By blocking these channels, this compound reduces the excitability of nociceptive neurons, thereby diminishing pain transmission. The compound has been shown to interact with specific amino acid residues in the channel's structure, leading to its selective inhibition without affecting other sodium channels significantly .

Analgesic Effects

Numerous studies have demonstrated the analgesic effects of this compound in various preclinical models:

  • Mouse Models of Pain : In models of acute postsurgical pain, this compound effectively reduced mechanical allodynia, demonstrating its potential for treating postoperative pain .
  • Chronic Pain Models : In a model mimicking osteoarthritis (OA), treatment with this compound resulted in less articular cartilage loss and improved mechanical sensitivity compared to controls. This suggests that NaV1.7 inhibition may also confer protective effects against OA progression .

Comparative Efficacy

A comparative analysis of this compound with other NaV1.7 inhibitors reveals its potency:

CompoundModelEfficacyReference
This compoundAcute postsurgical painSignificant reduction in allodynia
ProTx-IIChronic painReduction in mechanical sensitivity
CNV1014802OsteoarthritisReduced cartilage loss

Study on Osteoarthritis

In a recent study published in Nature, researchers investigated the role of NaV1.7 in chondrocytes and its inhibition via this compound. The findings indicated that NaV1.7 inhibition led to increased expression of anabolic factors like COL2 while decreasing catabolic factors such as MMP13 and aggrecan neoepitopes. This dual effect suggests that this compound not only alleviates pain but may also slow the progression of OA by promoting cartilage health .

Transcriptomic Analysis

Another significant study focused on the transcriptomic changes induced by this compound treatment in dorsal root ganglia (DRG) post-surgery. The analysis revealed downregulation of several genes involved in pain pathways, further supporting the compound's role in modulating pain signaling at a molecular level .

Propriétés

IUPAC Name

3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S2/c1-25-17(8-9-23-25)16-4-2-3-5-19(16)28-18-7-6-15(12-14(18)13-21)30(26,27)24-20-22-10-11-29-20/h2-12H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSKJVIBSRUWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235397-05-3
Record name 1235397-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does PF-04856264 interact with its target and what are the downstream effects?

A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. [, ] It binds to the voltage sensor domain 4 (VSD4) of the channel, specifically interacting with residues in the S2 and S3 transmembrane segments. [] This binding inhibits channel activation, effectively reducing sodium currents near the threshold for neuronal firing. [] By inhibiting NaV1.7, this compound disrupts the transmission of pain signals, leading to analgesic effects. [, , ]

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: While the provided research doesn't delve into specific structural modifications of this compound, studies utilizing computer simulations have shed light on crucial structural features influencing its activity and selectivity. For instance, the presence of a benzene ring structure at the 39th residue of VSD4 enhances binding affinity through π-stacking interactions. [] Additionally, the strength and number of hydrogen bonds formed between this compound and conserved arginine residues on the S4 segment significantly impact its interaction with the channel. [] These findings suggest that even minor alterations to this compound's structure could significantly impact its binding affinity and selectivity for NaV1.7.

Q3: What is the significance of this compound's state-dependent inhibition of NaV1.7?

A3: this compound exhibits state-dependent inhibition of NaV1.7, meaning its inhibitory effect is enhanced when the channel is in an activated or open state. [, ] This is particularly advantageous for pain management, as pain signals are associated with increased neuronal firing and thus, increased NaV1.7 activation. State-dependent inhibition allows this compound to preferentially target hyperactive pain-sensing neurons while sparing those firing at normal rates. This selectivity potentially minimizes the risk of unwanted side effects on other physiological processes.

Q4: What in vivo evidence supports the analgesic efficacy of this compound?

A4: Several studies using animal models provide compelling evidence for the analgesic properties of this compound. In a mouse model of neuropathic pain (SNI), this compound effectively reversed mechanical hypersensitivity and reduced pain behaviors. [] Another study employing a mouse model of acute post-surgical pain demonstrated that systemic administration of this compound significantly reduced mechanical allodynia, indicating its effectiveness in managing acute pain. [] Furthermore, this compound successfully reduced veratrine-induced nociception in mice, highlighting its potential for targeting pain mediated by specific sodium channel activation. []

Q5: How does this compound compare to other NaV1.7 inhibitors?

A5: this compound demonstrates high selectivity for NaV1.7 compared to other sodium channel subtypes, surpassing the selectivity of compounds like GpTx-1 and CNV1014802. [, ] While GpTx-1 exhibits selectivity for NaV1.7, it lacks efficacy when administered systemically, limiting its therapeutic potential. [] Conversely, although CNV1014802 shows efficacy through systemic delivery, its lack of selectivity raises concerns regarding potential side effects due to off-target interactions. [] The combination of high selectivity and in vivo efficacy positions this compound as a promising candidate for further development as a pain therapeutic.

Q6: Are there any potential synergistic effects of this compound with existing pain treatments?

A6: Research suggests intriguing synergistic possibilities for this compound with existing pain medications. In a mouse model of acute post-surgical pain, researchers observed super-additive antinociceptive effects when sub-therapeutic doses of this compound were co-administered with either the opioid oxycodone or the GABAB receptor agonist baclofen. [] This synergy could potentially allow for lower doses of each drug to achieve the desired analgesic effect, potentially reducing the risk of side effects associated with higher doses of opioids or baclofen.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.